molecular formula C19H14BrN B1375901 3-Bromo-9-(p-tolyl)-9H-carbazole CAS No. 731016-44-7

3-Bromo-9-(p-tolyl)-9H-carbazole

Cat. No.: B1375901
CAS No.: 731016-44-7
M. Wt: 336.2 g/mol
InChI Key: RODQKGBYDIAMCF-UHFFFAOYSA-N
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Description

3-Bromo-9-(p-tolyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics. The presence of a bromine atom and a p-tolyl group in the structure of this compound enhances its electronic properties, making it a valuable material for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole typically involves the bromination of 9-(p-tolyl)-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-(p-tolyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

    Oxidation and Reduction Reactions: The carbazole core can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Coupling: Formation of biaryl compounds or more complex polycyclic structures.

    Oxidation: Formation of carbazole-quinones.

    Reduction: Formation of partially or fully reduced carbazole derivatives.

Scientific Research Applications

3-Bromo-9-(p-tolyl)-9H-carbazole has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of materials for OLEDs and organic photovoltaics.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Material Science: Utilized in the synthesis of polymers and copolymers with enhanced electronic properties.

    Photophysics: Studied for its photophysical properties, including fluorescence and phosphorescence, which are important for the development of light-emitting materials.

Mechanism of Action

The mechanism of action of 3-Bromo-9-(p-tolyl)-9H-carbazole in its various applications is primarily related to its electronic properties. The bromine atom and p-tolyl group influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. In medicinal chemistry, its interaction with biological targets, such as enzymes or receptors, can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Another brominated carbazole derivative used in OLEDs.

    3-Bromo-9-octylcarbazole: A derivative with an octyl group, used in organic semiconductors.

    3,6-Dibromo-9-(p-tolyl)-9H-carbazole: A dibrominated derivative with similar applications in organic electronics.

Uniqueness

3-Bromo-9-(p-tolyl)-9H-carbazole is unique due to the presence of both a bromine atom and a p-tolyl group, which together enhance its electronic properties and make it a versatile building block for various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

3-bromo-9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQKGBYDIAMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855774
Record name 3-Bromo-9-(4-methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731016-44-7
Record name 3-Bromo-9-(4-methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-(p-tolyl)-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 9-p-tolyl-9H-carbazole (0.82 g, 3.2 mmol) in dichloromethane (DCM)(30 mL) was added N-bromosuccinimide (NBS) at about 0° C. The whole was stirred at about 0° C. to about room temperature (RT) overnight. The resulting solution was purified by flash column (silica gel, hexanes to hexanes/dichloromethane 8:1). After removal of solvent, a white solid (Compound 13) was obtained (1.0 gram, in 93% yield).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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